6-Bromo-4-chloro-2,3-difluorobenzoic acid
Description
6-Bromo-4-chloro-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula C₇H₂BrClF₂O₂. This compound features a benzoic acid core substituted with bromine (Br) at position 6, chlorine (Cl) at position 4, and fluorine (F) at positions 2 and 2. Such multi-halogenated aromatic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and binding properties .
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVDLHNLXHTOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,3-difluorobenzoic acid typically involves the halogenation of a benzoic acid derivativeThe reaction conditions often include the use of n-butyllithium as a base and carbon dioxide as the carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, where its halogen substituents enhance binding affinity to specific molecular targets. This property makes it a valuable candidate in drug discovery and development. Research indicates that 6-bromo-4-chloro-2,3-difluorobenzoic acid may modulate various biological pathways by influencing enzyme activities.
Pharmacological Research
Recent investigations have highlighted its potential role in pharmacological applications. For instance, derivatives of this compound are being explored for their efficacy against specific diseases, including certain cancers and bacterial infections. The structure-activity relationship (SAR) studies suggest that modifications to the halogen positions can significantly impact biological activity.
Agrochemical Applications
Pesticide Development
this compound is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its unique chemical properties allow it to serve as a building block for developing compounds with enhanced efficacy against pests while minimizing environmental impact .
Herbicide Formulations
The compound's ability to interact with plant physiological processes makes it a candidate for herbicide formulations. Research has indicated that derivatives can inhibit specific enzymes involved in plant growth, thereby providing effective weed control strategies.
Synthesis and Industrial Applications
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The presence of bromine, chlorine, and fluorine allows for diverse synthetic pathways that can lead to various functionalized products .
Industrial Use
In industrial settings, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique reactivity profile enables it to be employed in continuous flow reactors for large-scale synthesis, optimizing yield and efficiency .
Case Study 1: Enzyme Inhibition
A study investigated the binding interactions of this compound with a specific enzyme involved in metabolic pathways related to cancer. The results demonstrated a significant inhibition effect, suggesting its potential as a lead compound for further drug development.
Case Study 2: Agrochemical Efficacy
In agricultural trials, derivatives of this compound were tested against common agricultural pests. The results indicated higher efficacy compared to traditional pesticides, leading to reduced application rates and lower environmental impact.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent positions and halogen types significantly alter physicochemical properties and applications. Key analogs include:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula |
|---|---|---|---|
| 6-Bromo-4-chloro-2,3-difluorobenzoic acid | - | Br (6), Cl (4), F (2,3) | C₇H₂BrClF₂O₂ |
| 4-Bromo-2,3-difluorobenzoic acid | 194804-91-6 | Br (4), F (2,3) | C₇H₃BrF₂O₂ |
| 4-Chloro-2,3-difluorobenzoic acid | 150444-94-3 | Cl (4), F (2,3) | C₇H₃ClF₂O₂ |
| 5-Bromo-2,3-difluorobenzoic acid | - | Br (5), F (2,3) | C₇H₃BrF₂O₂ |
| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | Br (4), F (2), CH₃ (5) | C₈H₆BrFO₂ |
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in solubility, melting points, and stability:
Comparison :
Biological Activity
6-Bromo-4-chloro-2,3-difluorobenzoic acid (CAS No. 2414146-36-2) is a halogenated benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₂BrClF₂O₂
- Molecular Weight : 271.44 g/mol
- CAS Number : 2414146-36-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are vital for reducing oxidative stress in biological systems. This activity is often measured using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay.
-
Anti-inflammatory Effects
- Studies have demonstrated that this compound can inhibit various inflammatory markers and processes, including:
- Protein denaturation
- Heat-induced hemolysis of red blood cells
- Nitric oxide (NO) production by macrophages
- Studies have demonstrated that this compound can inhibit various inflammatory markers and processes, including:
-
Cytotoxicity
- The cytotoxic effects of this compound have been evaluated against different cancer cell lines, indicating its potential as an anticancer agent.
Antioxidant Activity
In a comparative study involving various extracts containing similar compounds, the antioxidant activity of this compound was assessed through the FRAP assay. The results indicated a dose-dependent increase in antioxidant capacity.
| Compound | FRAP Value (µmol FeSO₄/g) |
|---|---|
| This compound | 55.86 |
| Ascorbic Acid (Reference) | 416.21 |
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated through several assays:
| Biological Activity | Reference Drug | IC₅₀ (µg/mL) |
|---|---|---|
| Inhibition of Protein Denaturation | Sodium Diclofenac | 218.6 |
| Inhibition of Heat-Induced Hemolysis | Acetyl Salicylic Acid | 68.25 |
| Inhibition of NO Production | - | 33.92 |
These results suggest that the compound effectively reduces inflammation by stabilizing proteins and preventing cell lysis.
Cytotoxicity
The cytotoxic effects were tested on HepG2 liver cancer cells:
| Compound | IC₅₀ (µg/mL) |
|---|---|
| This compound | 216.86 |
| Doxorubicin (Reference) | 0.303 |
This indicates that while the compound shows cytotoxicity against cancer cells, it is less potent than established chemotherapeutics like Doxorubicin.
Case Studies
- Study on HepG2 Cells : A study published in September 2023 demonstrated that methanolic extracts containing similar compounds showed significant cytotoxicity against HepG2 cells, with IC₅₀ values indicating varying degrees of effectiveness compared to standard treatments .
- Inflammatory Response Modulation : Research has indicated that compounds similar to this compound can modulate inflammatory responses in macrophages, potentially offering therapeutic avenues for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 6-bromo-4-chloro-2,3-difluorobenzoic acid?
- Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) to confirm purity (>97% by HPLC, as seen in similar halogenated benzoic acids ), nuclear magnetic resonance (NMR) for structural elucidation (e.g., -NMR to resolve fluorine substituents), and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with structurally analogous compounds like 4-bromo-2-chloro-6-fluorobenzoic acid (CAS 1321613-01-7) .
Q. How can researchers synthesize this compound?
- Methodological Answer: A plausible route involves halogenation of a benzoic acid precursor. For example:
Start with 2,3-difluorobenzoic acid.
Introduce bromine at the 6-position via electrophilic aromatic substitution using Br/FeBr.
Chlorinate the 4-position using Cl/AlCl under controlled conditions to avoid over-substitution.
Validate each step using intermediates like 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1) as reference .
Q. What are the stability considerations for storing this compound?
- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition, as recommended for halogenated phenylboronic acids . Monitor for discoloration or precipitate formation over time, which may indicate degradation.
Advanced Research Questions
Q. How do substituent positions (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The bromine atom at the 6-position is a prime site for Suzuki-Miyaura coupling (as seen in boronic acid derivatives ). Chlorine at the 4-position may act as an electron-withdrawing group, directing electrophilic attacks. Fluorine substituents (2,3-positions) enhance thermal stability but may sterically hinder reactions. Compare reactivity with analogs like 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR peaks)?
- Methodological Answer:
Verify sample purity via HPLC .
Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
Compare with computational predictions (DFT calculations for chemical shifts).
For example, unexpected peaks may arise from rotamers due to restricted rotation around the C–Br bond, a phenomenon observed in brominated benzoic acids .
Q. What strategies optimize the regioselectivity of halogenation in derivatives of this compound?
- Methodological Answer:
- Use directing groups (e.g., –COOH) to control halogen placement.
- Employ transition-metal catalysts (e.g., Pd for C–H activation) to target specific positions.
- Study substituent effects using analogs like 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) , where steric and electronic factors dictate reactivity.
Q. How does this compound perform as a building block in pharmaceutical intermediates?
- Methodological Answer: Its polyhalogenated structure is valuable for synthesizing kinase inhibitors or antibiotics. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
